Atpenin A5

Mitochondrial biology Succinate dehydrogenase Enzyme inhibition

Atpenin A5 is the only commercially available Complex II inhibitor delivering sub-nanomolar potency (IC50 3.7 nM) and >10,000-fold selectivity over Complex I/III, eliminating the confounding off-target effects observed with TTFA, malonate, and Atpenin A4. This unique profile makes it indispensable for mitochondrial respirometry, ischemia-reperfusion models, and chemical biology assays. Generic alternatives compromise experimental validity; choose Atpenin A5 for reproducible, attributive results.

Molecular Formula C15H21Cl2NO5
Molecular Weight 366.2 g/mol
CAS No. 119509-24-9
Cat. No. B1665825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtpenin A5
CAS119509-24-9
SynonymsAtpenin A5
Molecular FormulaC15H21Cl2NO5
Molecular Weight366.2 g/mol
Structural Identifiers
SMILESCC(CC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O)C(CCl)Cl
InChIInChI=1S/C15H21Cl2NO5/c1-7(9(17)6-16)5-8(2)11(19)10-12(20)13(22-3)15(23-4)18-14(10)21/h7-9H,5-6H2,1-4H3,(H2,18,20,21)/t7-,8-,9-/m0/s1
InChIKeyOVULNOOPECCZRG-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Atpenin A5 (CAS 119509-24-9): A Potent and Highly Selective Mitochondrial Complex II Inhibitor for Research Procurement


Atpenin A5 (CAS 119509-24-9) is a fungal-derived ubiquinone-binding site inhibitor of mitochondrial Complex II (succinate dehydrogenase, SDH). It exhibits potent inhibition with IC50 values of 3.7 nM in mammalian mitochondria and 12 nM in nematode mitochondria [1]. It is a member of the atpenin family, which includes Atpenin A4 and B, and is distinguished by its superior potency and high selectivity (>10,000-fold) for Complex II over Complexes I and III [2]. This high specificity makes it an essential tool for dissecting mitochondrial electron transport chain function, as it allows for precise inhibition of Complex II without confounding off-target effects on other respiratory complexes [2]. Its mechanism of action also includes activation of mitochondrial ATP-sensitive potassium (mKATP) channels, linking Complex II inhibition to cardioprotective signaling [1].

Why Generic Substitution Fails for Atpenin A5: A Critical Analysis of Complex II Inhibitor Selectivity


Generic substitution with other Complex II inhibitors, such as Atpenin A4, 2-Thenoyltrifluoroacetone (TTFA), or Malonate, is not scientifically valid for experiments requiring precise and specific inhibition of mitochondrial Complex II. Atpenin A5 exhibits a unique combination of sub-nanomolar to low nanomolar potency (IC50 = 3.6-3.7 nM in bovine and rat mitochondria) and exceptional selectivity over Complexes I and III (>10,000-fold) [1]. In contrast, Atpenin A4 is approximately 3-fold less potent [1], and TTFA is both less potent (IC50 ≈ 20 µM) and inhibits Complex I at similar concentrations [2]. Malonate acts as a competitive substrate inhibitor with an IC50 in the millimolar range, making it unsuitable for studies requiring high-affinity binding or rapid, complete inhibition [3]. Therefore, substituting Atpenin A5 with these alternatives would result in incomplete Complex II inhibition, introduce off-target effects on other respiratory complexes, and compromise the validity of experimental outcomes in mitochondrial physiology and pharmacology.

Quantitative Differentiation Evidence for Atpenin A5: IC50, Selectivity, and Functional Data for Procurement Decisions


Superior Complex II Inhibitory Potency of Atpenin A5 vs. Atpenin A4 in Mammalian Mitochondria

Atpenin A5 demonstrates significantly higher potency in inhibiting mammalian mitochondrial Complex II compared to its closest natural analog, Atpenin A4. In bovine heart mitochondria, the IC50 for Complex II (measured by succinate-ubiquinone reductase activity) is 3.6 nM for Atpenin A5 versus 11 nM for Atpenin A4 [1]. This represents an approximately 3-fold difference in potency. Similarly, in rat liver mitochondria, the IC50 is 3.7 nM for Atpenin A5 compared to 24 nM for Atpenin A4, a difference of over 6-fold [1]. This superior potency allows for complete Complex II inhibition at lower, more selective concentrations, minimizing potential off-target or solvent-related artifacts in cell-based and biochemical assays.

Mitochondrial biology Succinate dehydrogenase Enzyme inhibition

Exceptional Selectivity of Atpenin A5 for Complex II over Complex I and III

A critical differentiator for Atpenin A5 is its exquisite selectivity for Complex II over other respiratory chain complexes. The IC50 for inhibition of Complex I and Complex III is >100 µM, while its IC50 for Complex II is in the low nanomolar range (3.7-12 nM) [1]. This represents a selectivity window of >10,000-fold. This high specificity is essential for experiments where confounding inhibition of Complex I or III would invalidate the interpretation of mitochondrial function, reactive oxygen species (ROS) production, or metabolic flux.

Mitochondrial electron transport chain Target selectivity Off-target effects

Atpenin A5's Activation of mKATP Channels Confers Cardioprotection Not Observed with All Complex II Inhibitors

Beyond simple Complex II inhibition, Atpenin A5 (at 1 nM) activates mitochondrial ATP-sensitive potassium (mKATP) channels, a mechanism directly linked to cardioprotection against simulated ischemia-reperfusion (IR) injury in isolated cardiomyocytes [1]. This dual activity is not a universal property of Complex II inhibitors. For example, while Atpenin A5 (100 µg/kg daily) significantly reduced scar size and maintained myocardial thickness in a neonatal mouse model of myocardial infarction [2], direct comparative studies with other Complex II inhibitors for this specific outcome are limited. The functional consequence of this dual mechanism (Complex II inhibition + mKATP activation) provides a unique pharmacological profile relevant to preclinical cardioprotection research.

Cardioprotection Ischemia-reperfusion injury mKATP channel

Optimized Research Applications for Atpenin A5 Based on Quantifiable Differentiation Data


Dissecting Mitochondrial Complex II-Specific Roles in Electron Transport and ROS Production

For experiments requiring precise and specific inhibition of Complex II without off-target effects on Complexes I or III, Atpenin A5 is the optimal choice. Its >10,000-fold selectivity window (IC50 Complex I/III > 100 µM vs. Complex II IC50 3.7 nM) ensures that any observed changes in oxygen consumption, membrane potential, or reactive oxygen species (ROS) generation can be confidently attributed to Complex II inhibition [1]. This is critical for studies using respirometry, fluorescent probes, or genetically encoded biosensors.

Investigating Cardioprotective Signaling via Complex II Inhibition and mKATP Activation

In vitro and in vivo models of ischemia-reperfusion (IR) injury benefit from Atpenin A5's dual mechanism. The compound's ability to activate mKATP channels at low concentrations (1 nM) while inhibiting Complex II provides a unique tool for studying the interplay between these pathways in cardioprotection [1][2]. Atpenin A5 has been shown to protect isolated cardiomyocytes from simulated IR injury and reduce scar size in a mouse model of myocardial infarction [1][2].

As a Potent Pharmacological Standard for Validating Novel Complex II Inhibitors

Due to its well-characterized, sub-nanomolar potency (IC50 3.6 nM in bovine heart) and established selectivity profile, Atpenin A5 serves as a reliable positive control and benchmark for the development and validation of new Complex II inhibitors [1]. Its use ensures that the activity of novel compounds can be directly and meaningfully compared to a widely accepted standard in the field of mitochondrial pharmacology.

Studying Hypoxia Mimicry and APOBEC-Mediated RNA Editing in Monocytes

Atpenin A5 has been demonstrated to mimic hypoxic conditions by inducing APOBEC3A-mediated RNA editing in normoxic monocytes [3]. This specific application leverages the compound's ability to inhibit Complex II and trigger downstream signaling pathways that are normally activated by low oxygen tension. This provides a chemical biology tool for studying innate immunity and viral restriction mechanisms without the need for a hypoxic chamber.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Atpenin A5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.